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molecular formula C9H10O2 B3208616 3-Ethyl-4-hydroxybenzaldehyde CAS No. 105211-79-8

3-Ethyl-4-hydroxybenzaldehyde

Cat. No. B3208616
M. Wt: 150.17 g/mol
InChI Key: GANMHEZDTJWGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04783462

Procedure details

45.5 g of titanium tetrachloride was dropwise added, under stirring with ice, to a solution obtained by dissolving 14.64 g of 2-ethylphenol in 200 ml of dichloromethane. After the completion of the dropwise addition, 22.76 g of α,α-dichloromethyl methyl ether was dropwise added thereto. The ice bath was removed, and the reaction solution was stirred at room temperature for 2 hours. Then, the reaction solution was poured into a 10% hydrochloric acid aqueous solution, and the mixture was stirred for 2 hours. The reaction mixture was extracted with chloroform. The chloroform layer was washed with water, and then extracted with a 10% sodium hydoxide aqueous solution. The alkali extract layer was washed twice with chloroform, and then acidified to a pH of about 2 by gradually adding concentrated hydrochloric acid. Then, the mixture was extracted with ethyl acetate. The extract was washed sequentially with water and a saturated sodium chloride aqueous solution, and dried over sodium sulfate. Then, the solvent was distilled off to obtain a dark reddish purple oily substance. This product was purified by silica gel column chromatography by using benzene-ethyl acetate (16 : 1, v/v) as the developer, whereby 6.90 g of the above identified compound was obtained as a pale red oily substance.
Quantity
14.64 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22.76 g
Type
reactant
Reaction Step Two
Quantity
45.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2].[CH3:10][O:11]C(Cl)Cl>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[CH2:1]([C:3]1[CH:8]=[C:7]([CH:10]=[O:11])[CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2]

Inputs

Step One
Name
Quantity
14.64 g
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
22.76 g
Type
reactant
Smiles
COC(Cl)Cl
Step Three
Name
Quantity
45.5 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring with ice, to a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
was dropwise added
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction solution was stirred at room temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Then, the reaction solution was poured into a 10% hydrochloric acid aqueous solution
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with a 10% sodium hydoxide aqueous solution
WASH
Type
WASH
Details
The alkali extract layer was washed twice with chloroform
ADDITION
Type
ADDITION
Details
by gradually adding concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
Then, the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed sequentially with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution, and dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain a dark reddish purple oily substance
CUSTOM
Type
CUSTOM
Details
This product was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
was obtained as a pale red oily substance

Outcomes

Product
Name
Type
Smiles
C(C)C1=C(C=CC(=C1)C=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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